molecular formula C20H19N7O5 B11605917 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11605917
M. Wt: 437.4 g/mol
InChI Key: MUKKLMILFNXJSH-AFPJDJCSSA-N
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Description

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Synthesis of the benzimidazole moiety: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling of the oxadiazole and benzimidazole units: This can be done through nucleophilic substitution reactions.

    Formation of the hydrazide linkage: This involves the reaction of hydrazine derivatives with aldehydes or ketones to form the hydrazone, followed by further reactions to introduce the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.

    Biochemistry: The compound can be used as a probe to study enzyme mechanisms or as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal applications, the compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N7O5

Molecular Weight

437.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H19N7O5/c1-30-14-7-11(8-15(31-2)18(14)29)9-22-24-16(28)10-27-13-6-4-3-5-12(13)23-20(27)17-19(21)26-32-25-17/h3-9,29H,10H2,1-2H3,(H2,21,26)(H,24,28)/b22-9-

InChI Key

MUKKLMILFNXJSH-AFPJDJCSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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